5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring substituted with a phenylsulfonyl group and a carboxamide group attached to a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions, often using amine precursors and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Incorporation of the Tetrahydronaphthalenyl Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(phenylsulfonyl)thiophene-2-carboxamide: Lacks the tetrahydronaphthalenyl moiety.
N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide: Lacks the phenylsulfonyl group.
5-(phenylsulfonyl)-N-(naphthalen-1-yl)thiophene-2-carboxamide: Contains a naphthalenyl group instead of a tetrahydronaphthalenyl group.
Uniqueness
The uniqueness of 5-(phenylsulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and tetrahydronaphthalenyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
1112437-19-0 |
---|---|
Molecular Formula |
C22H18N6O2S |
Molecular Weight |
430.49 |
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N6O2S/c1-2-14-8-10-15(11-9-14)19-24-18(30-27-19)13-31-22-25-20-17(12-23-26-20)21(29)28(22)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,23,26) |
InChI Key |
ALBWTGVGQCGNTP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.